An In-Depth Technical Guide to 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid
An In-Depth Technical Guide to 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis via modern catalytic methods, in-depth analytical characterization, and explores its promising applications in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Scientific Merit of the Pyrrolidine-Benzoic Acid Scaffold
The convergence of a pyrrolidine ring and a benzoic acid moiety within a single molecular framework, as seen in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, presents a compelling scaffold for drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent structural motif in a vast array of natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[1] The benzoic acid group, a classic pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[2]
The strategic placement of a methyl group at the 5-position of the benzoic acid ring and the linkage of the pyrrolidine nitrogen to the 2-position creates a unique electronic and steric environment. This substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide will delve into the specifics of this promising molecule, from its synthesis to its potential therapeutic applications.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and physicochemical data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
| Property | Value | Source |
| CAS Number | 689142-42-5 | |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| IUPAC Name | 5-methyl-2-(pyrrolidin-1-yl)benzoic acid | - |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |
Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: A Modern Approach
The synthesis of N-aryl pyrrolidines is a cornerstone of medicinal chemistry. For the specific case of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, the Buchwald-Hartwig amination stands out as a highly efficient and versatile method.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of the crucial C-N bond between an aryl halide and an amine, offering high yields and broad substrate scope.
The logical pathway for the synthesis involves the coupling of 2-bromo-5-methylbenzoic acid with pyrrolidine. The bromine atom at the 2-position is activated towards palladium-catalyzed amination, while the carboxylic acid and methyl groups remain intact under appropriate reaction conditions.
Caption: Synthetic workflow for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[3] Researchers should optimize conditions for their specific setup.
Materials:
-
2-Bromo-5-methylbenzoic acid (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylbenzoic acid, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by pyrrolidine and sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~3-4, which will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid based on the analysis of structurally similar compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Expect signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring will exhibit splitting patterns consistent with a trisubstituted benzene ring.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as multiplets in the range of δ 1.8-3.5 ppm.
-
Methyl Protons: A singlet corresponding to the methyl group protons should be observed around δ 2.3-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 10 ppm, and may be exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃):
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Pyrrolidine Carbons: Signals corresponding to the methylene carbons of the pyrrolidine ring, typically in the range of δ 25-55 ppm.
-
Methyl Carbon: A signal for the methyl carbon around δ 20-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present in the molecule.[8][9]
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-N Stretch: An absorption band in the range of 1180-1360 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 206.12.
Applications in Drug Development: Exploring the Therapeutic Potential
The unique structural features of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid make it an attractive candidate for exploration in various therapeutic areas. The pyrrolidine moiety is a known pharmacophore in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[10][11][12]
Caption: Structure-Activity Relationship (SAR) conceptual diagram.
Potential as an Antimicrobial Agent
Numerous studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives.[10][12] The nitrogen atom of the pyrrolidine ring can be crucial for interactions with bacterial enzymes or cell wall components. The benzoic acid moiety can also contribute to antimicrobial effects. Therefore, 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid warrants investigation as a potential lead compound for the development of new anti-infective agents.
Potential as an Anticancer Agent
The pyrrolidine scaffold is present in several anticancer drugs and experimental agents.[11] Derivatives of this ring system have been shown to inhibit various cancer-related targets. Furthermore, substituted benzoic acids have also been explored for their anticancer properties.[2] The combination of these two pharmacophores in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suggests that it could be a valuable starting point for the design of novel anticancer compounds. Further derivatization of the carboxylic acid group could lead to amides or esters with enhanced potency and selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. Based on the general properties of substituted benzoic acids and amines, the following guidelines are recommended.[9][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Methyl-2-(pyrrolidin-1-yl)benzoic acid represents a molecule of significant interest for researchers in drug discovery. Its straightforward synthesis via robust and modern catalytic methods, combined with the promising biological activities associated with its constituent pharmacophores, makes it a valuable building block for the creation of new therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.
References
-
H. Zhang, F. Y. Kwong, Y. Tian, and K. S. Chan, "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine," PLoS One, vol. 13, no. 9, p. e0204369, 2018. [Link]
- M. Boczar, Ł. Boda, and M. J. Wójcik, "Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative," Vibrational Spectroscopy, vol. 35, no. 1-2, pp. 99-107, 2004.
- A. Husain, M. Rashid, and M. Shaharyar, "Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives," Acta Poloniae Pharmaceutica, vol. 68, no. 4, pp. 535-541, 2011.
- J. A. Valderrama, C. D. Pessoa-Mahana, H. Pessoa-Mahana, and R. Tapia, "Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines," Magnetic Resonance in Chemistry, vol. 40, no. 8, pp. 555-558, 2002.
-
I. V. Saliy, A. S. Konev, and V. A. Iaroshenko, "Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines," The Journal of Organic Chemistry, vol. 88, no. 21, pp. 15159-15172, 2023. [Link]
-
A. S. Gudim, M. S. Egorov, A. V. Varlamov, L. G. Voskressensky, and E. A. Sokolova, "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold," Molecules, vol. 29, no. 1, p. 135, 2024. [Link]
-
S. Kumar, S. K. Sharma, and P. Kumar, "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer," Preprints, 2023. [Link]
- A. Gracia, J. Hong, R. Arismendi, W. Li, and W. Lin, "Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation," Journal of Molecular Spectroscopy, vol. 399, p. 111867, 2023.
- A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine," International Journal of Drug Delivery Technology, vol. 13, no. 1, pp. 1-6, 2023.
- P. S. Bailey, and R. E. Lutz, "Synthesis and 1H NMR spectra of some 1-aryl-2,5-pyrrolidinediones," Journal of Heterocyclic Chemistry, vol. 17, no. 4, pp. 887-889, 1980.
-
G. C. Scavo, C. D. D'Andrea, and D. J. D. V. Pinto, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Topics in Current Chemistry, vol. 379, no. 5, p. 34, 2021. [Link]
-
A. A. Semioshkin, Y. V. Nelyubina, K. A. Lyssenko, V. B. Rybakov, and Z. A. Starikova, "(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one," Molbank, vol. 2008, no. 2, p. M563, 2008. [Link]
-
Z. Kartal, and S. Sentürk, "FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co, Mn) Complexes," Zeitschrift für Naturforschung A, vol. 60, no. 4, pp. 285-288, 2005. [Link]
- S. L. Buchwald, and C. Bolm, "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn," Angewandte Chemie International Edition, vol. 48, no. 32, pp. 5586-5589, 2009.
-
Carl Roth, "Safety Data Sheet: Benzoic acid," 2021. [Link]
-
B. Jasiewicz, I. Sierakowska, and A. N. Klos, "Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives," Molecules, vol. 28, no. 23, p. 7849, 2023. [Link]
-
A. A. Ozerov, M. S. Novikov, and A. O. Chagarovskiy, "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid," Pharmaceuticals, vol. 16, no. 7, p. 1024, 2023. [Link]
- P. S. Conti, and D. J. Schibli, "A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid," Synthetic Communications, vol. 33, no. 1, pp. 155-159, 2003.
-
A. A. Bhat, N. Tandon, and R. Tandon, "Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review," Pharmaceutical Patent Analyst, vol. 11, no. 6, pp. 187-198, 2022. [Link]
-
C. B. A. T. L. de Souza, C. R. S. de Almeida, and P. J. S. S. de Oliveira, "1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles," Molecules, vol. 6, no. 10, pp. 853-861, 2001. [Link]
Sources
- 1. quora.com [quora.com]
- 2. preprints.org [preprints.org]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
